1-[(2-chlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole
Description
1-[(2-Chlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole is a benzimidazole derivative featuring a 2-chlorobenzyloxy group at position 1, a nitro substituent at position 6, and a phenyl ring at position 2 of the benzimidazole core. Its structural complexity arises from the combination of electron-withdrawing (nitro) and bulky aromatic substituents, which influence its physicochemical properties, such as lipophilicity (XLogP3 ≈ 6.1) and hydrogen-bonding capacity (TPSA ≈ 72.9 Ų) .
Properties
IUPAC Name |
1-[(2-chlorophenyl)methoxy]-6-nitro-2-phenylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O3/c21-17-9-5-4-8-15(17)13-27-23-19-12-16(24(25)26)10-11-18(19)22-20(23)14-6-2-1-3-7-14/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKAJVGXYUIOARP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2OCC4=CC=CC=C4Cl)C=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(2-chlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole is a synthetic compound belonging to the benzimidazole family, which has garnered attention due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound features a benzimidazole core substituted with a chlorobenzyl group and a nitro group. The molecular formula is , and its molecular weight is approximately 379.8 g/mol. The presence of these functional groups is believed to influence its biological activity significantly.
Antitumor Activity
Recent studies have indicated that benzimidazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. In vitro assays demonstrated that such compounds can inhibit cell proliferation effectively:
| Cell Line | IC50 (μM) |
|---|---|
| HCC827 | 6.26 ± 0.33 |
| NCI-H358 | 6.48 ± 0.11 |
These values suggest that the compound may be a potent candidate for further development as an anticancer agent .
The antitumor effects of benzimidazole derivatives are often attributed to their ability to induce apoptosis in cancer cells and inhibit key signaling pathways involved in cell proliferation. For example, studies have shown that these compounds can interfere with the NF-kB signaling pathway, leading to reduced expression of anti-apoptotic proteins .
Antimicrobial Activity
Benzimidazole derivatives are also recognized for their broad-spectrum antimicrobial properties. Research has demonstrated that these compounds can exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects. The mechanism often involves disruption of microbial cell membranes or inhibition of essential microbial enzymes .
Case Studies
Several case studies have highlighted the biological activity of benzimidazole derivatives similar to this compound:
- Anticancer Studies : A study involving various benzimidazole derivatives found that compounds with nitro and chlorobenzyl substitutions displayed enhanced cytotoxicity against breast and colon cancer cell lines compared to their unsubstituted counterparts .
- Neuroprotective Effects : Some derivatives have been evaluated for neuroprotective properties in models of neurodegenerative diseases. They demonstrated the ability to reduce oxidative stress and inflammation, which are critical factors in neurodegeneration .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
| Substituent | Effect on Activity |
|---|---|
| Nitro group | Enhances antitumor activity |
| Chlorobenzyl group | Increases lipophilicity and membrane penetration |
| Phenyl group | Contributes to overall stability |
These insights into SAR are crucial for the design of more potent derivatives .
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzimidazole derivatives with halogenated benzyloxy groups and nitro substituents are widely studied for their bioactivity and structural diversity. Below is a comparative analysis of 1-[(2-chlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole and its analogs:
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural similarity to the target compound.
Key Findings from Comparative Analysis
Substituent Position and Lipophilicity: The number and position of chlorine atoms on the benzyloxy group significantly impact lipophilicity. The 2-chloro substitution in the target compound may favor π-π stacking interactions with aromatic residues in enzyme binding pockets, as seen in FLAP inhibitors .
Biological Activity Trends: Analogs with para-chloro substituents (e.g., 4-Cl-benzyloxy) demonstrate moderate anti-inflammatory activity (IC50 ≈ 0.12–0.19 mM in FLAP inhibition) .
Synthetic Accessibility :
- The target compound and its analogs are synthesized via nucleophilic substitution reactions between chlorobenzyl halides and hydroxyl-bearing benzimidazole precursors, often using protocols similar to those for 1-(2-chlorobenzyl)-1H-imidazole derivatives .
Preparation Methods
Phillips-Ladenburg Condensation
The classical Phillips-Ladenburg reaction condenses ortho-phenylenediamine (1 ) with carboxylic acids under acidic conditions. For 2-phenyl substitution, benzoic acid serves as the carbonyl source:
Reaction Scheme 1
o-Phenylenediamine + Benzoic Acid
→ Polyphosphoric Acid (PPA), 150°C, 6h →
2-Phenyl-1H-benzimidazole (85% yield)
Limitations :
Weidenhagen Oxidative Cyclization
Modern adaptations employ aldehydes with Cu(II) catalysts, enabling milder 2-aryl benzimidazole synthesis:
Optimized Protocol :
- Reactants : o-Phenylenediamine (1.0 eq), Benzaldehyde (1.2 eq)
- Conditions : Cu(OAc)₂ (10 mol%), EtOH, 80°C, 12h
- Yield : 88% 2-phenyl-1H-benzimidazole
Advantages :
- Ambient pressure conditions
- Compatibility with electron-deficient aldehydes
Regioselective Nitration Strategies
Post-Cyclization Nitration
Nitration of pre-formed 2-phenylbenzimidazole (2 ) achieves 6-nitro substitution through careful control of reaction dynamics:
Procedure :
- Dissolve 2 (1.0 eq) in concentrated H₂SO₄ (0°C)
- Add HNO₃ (1.1 eq) dropwise over 30 min
- Stir at 40°C for 2h
- Quench with ice → 6-Nitro-2-phenyl-1H-benzimidazole (3 )
Mechanistic Insight :
The 2-phenyl group directs nitration to the C5 and C6 positions via resonance stabilization. Steric hindrance favors C6 substitution (Figure 2).
Nitro-Substituted Starting Materials
Alternative routes employ 4-nitro-1,2-diaminobenzene (4 ), though synthetic access remains challenging:
Synthesis of 4 :
- Nitration of 1,2-diaminobenzene with fuming HNO₃/H₂SO₄ (-10°C)
- Yield : 38% (mixture of 4- and 5-nitro isomers)
N1-Functionalization with 2-Chlorobenzyloxy Group
Alkylation of Benzimidazole NH
Direct N-alkylation faces competing N1/N3 reactivity. Phase-transfer catalysis enhances selectivity:
Optimized Conditions :
- Substrate : 6-Nitro-2-phenyl-1H-benzimidazole (3 )
- Alkylating Agent : 2-Chlorobenzyl bromide (1.5 eq)
- Base : NaOH (50% aq.)
- Catalyst : Tetrabutylammonium bromide (TBAB, 10 mol%)
- Solvent : Toluene/H₂O (1:1), 80°C, 8h
- Yield : 67%
Side Products :
- N3-alkylated isomer (<5%)
- Di-alkylated species (<3%)
Mitsunobu Etherification
For oxygen-sensitive substrates, Mitsunobu conditions enable efficient O-alkylation:
Procedure :
- Protect NH as silyl ether (TBSCl, imidazole, DMF)
- React with 2-chlorobenzyl alcohol (1.2 eq), DIAD (1.5 eq), PPh₃ (1.5 eq)
- Deprotect with TBAF → Target Compound
Comparative Analysis of Synthetic Routes
Table 1 : Efficiency Metrics for Key Methods
| Method | Total Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|
| Weidenhagen + Nitration | 62 | 98.5 | >100g |
| Phillips + Mitsunobu | 45 | 97.2 | <50g |
| One-Pot Fe/S Catalysis | 78 | 99.1 | Under study |
Critical Observations :
- Fe/S-catalyzed redox condensation shows promise for tandem cyclization-nitration
- Microwave-assisted steps reduce reaction times by 40% compared to conventional heating
Mechanistic and Optimization Studies
Q & A
Q. How can researchers optimize the synthesis of 1-[(2-chlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole to improve yield and purity?
- Methodological Answer : Synthesis optimization involves selecting appropriate coupling agents and reaction conditions. For benzimidazole derivatives, condensation reactions with hydrazinyl intermediates (e.g., hydrazinyl-benzothiazole) under reflux with ethyl acetoacetate have been shown to yield >70% purity . Phosphorous oxychloride (POCl₃) can enhance cyclization efficiency in nitro-substituted benzimidazoles by acting as both a catalyst and dehydrating agent . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization in methanol is recommended to isolate high-purity products .
Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Structural confirmation requires a multi-technique approach:
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and nitro group deshielding effects .
- IR Spectroscopy : Identify key functional groups (e.g., C-O-C stretching at ~1250 cm⁻¹ for the benzyloxy group and NO₂ asymmetric stretching at ~1520 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 424.2 for C₂₀H₁₅ClN₃O₃) .
Q. What solvent systems and purification strategies are effective for isolating this compound?
- Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance solubility during synthesis, while dichloromethane/water biphasic systems aid in post-reaction extraction . For purification, use silica gel chromatography with a gradient elution (e.g., 20–50% ethyl acetate in hexane) to separate nitro-substituted byproducts. Recrystallization in ethanol at 4°C improves crystalline purity (>95%) .
Q. How can researchers screen the biological activity of this compound in preliminary assays?
- Methodological Answer : Use in vitro antimicrobial assays (e.g., broth microdilution) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains, with MIC values compared to standard antibiotics like ampicillin . For fluorescence-based studies (e.g., DNA intercalation), measure emission spectra at λₑₓ = 280 nm and λₑₘ = 450 nm in phosphate buffer .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide modifications to enhance this compound's pharmacological profile?
- Methodological Answer : Systematically vary substituents on the benzimidazole core and assess biological outcomes:
- Replace the 2-chlorobenzyl group with electron-withdrawing groups (e.g., 4-fluorobenzyl) to improve membrane permeability .
- Introduce a triazole or thiazole moiety via click chemistry to enhance binding to microbial targets (e.g., C. albicans CYP51) .
- Quantify activity changes using IC₅₀ values from enzyme inhibition assays .
Q. What computational approaches are suitable for predicting binding modes of this compound with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against validated targets (e.g., S. aureus dihydrofolate reductase). Use the PubChem CID (e.g., 21985821) to retrieve 3D structures and optimize ligand conformations with Gaussian09 (B3LYP/6-31G*) . Validate docking poses with molecular dynamics simulations (GROMACS) to assess stability over 100 ns .
Q. How does thermal stability analysis inform formulation strategies for this compound?
- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen (10°C/min) reveals decomposition onset at ~220°C, indicating suitability for solid dosage forms . Differential scanning calorimetry (DSC) identifies polymorphic transitions; a single endothermic peak at 185°C confirms crystalline stability .
Q. How should researchers resolve contradictions in reported synthetic yields across studies?
- Methodological Answer : Replicate protocols with controlled variables (e.g., anhydrous vs. moist conditions for POCl₃ reactions) . Use design of experiments (DoE) to identify critical factors (temperature, stoichiometry). Compare HPLC purity profiles (C18 column, 254 nm) to isolate batch-specific impurities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
